Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate
Description
Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) is a quaternary ammonium compound characterized by a heptamethylene (seven-carbon) spacer linking two cationic dimethylammonium groups. Each ammonium center is further substituted with a 1-methyl-3-(2,6,6-trimethylcyclohexenyl)propyl chain, contributing to its bulky, hydrophobic structure. The presence of two bromide counterions and two water molecules of hydration enhances its stability and solubility in polar solvents.
Properties
CAS No. |
66967-68-8 |
|---|---|
Molecular Formula |
C37H72Br2N2 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
7-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]heptyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C37H72N2.2BrH/c1-30-20-18-26-36(5,6)34(30)24-22-32(3)38(9,10)28-16-14-13-15-17-29-39(11,12)33(4)23-25-35-31(2)21-19-27-37(35,7)8;;/h32-33H,13-29H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
XYJMTCZYDYVHFM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCCCCCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) typically involves multiple steps:
Formation of the heptamethylene chain: This can be achieved through a series of alkylation reactions.
Substitution with 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl groups: This step involves the use of specific reagents to introduce the desired substituents.
Quaternization to form ammonium groups: The final step involves the quaternization of the nitrogen atoms to form the ammonium groups, followed by the addition of bromide ions to form the dibromide salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ammonium groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studies of biological interactions and molecular recognition.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) exerts its effects involves its interaction with molecular targets through ionic and covalent bonding. The ammonium groups can interact with negatively charged sites on target molecules, while the hydrophobic cyclohexenyl groups can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexamethylene Analogue: Ammonium, Hexamethylenebis(1-Methyl-3-(2,6,6-Trimethyl-1-Cyclohexen-1-yl)Propyl)Bis(Dimethyl-, Dibromide, Hydrate) (CAS 72017-47-1)
- Structural Differences: The hexamethylene variant (C₃₆H₇₀Br₂N₂, MW 690.76) features a six-carbon spacer instead of seven, reducing molecular weight and slightly altering hydrophobicity. The hydration state also differs (monohydrate vs. dihydrate) .
- Synthesis and Purity : Available at 97% purity as a powdered solid, it is marketed as a primary/secondary intermediate. Its shorter chain may improve solubility in organic solvents compared to the heptamethylene derivative.
- Hypothesized Properties : The reduced chain length could lower melting points and enhance reactivity in nucleophilic substitution reactions due to decreased steric hindrance.
Pyrimidinium-Based Quaternary Ammonium Compound: 1,100-Methylenebis[3-(2,6-Diisopropyl-Phenyl)-3,4,5,6-Tetrahydropyrimidin-1-Ium] Dibromide Ethanol Monosolvate Monohydrate
- Structural Contrasts: This compound (C₃₉H₅₈Br₂N₄O₂, MW 794.72) replaces the cyclohexenylpropyl groups with 2,6-diisopropylphenyl substituents and incorporates a pyrimidinium ring system. The ethanol monosolvate and monohydrate further distinguish its crystallographic behavior .
- Documented Characteristics: Single-crystal X-ray studies reveal a mean C–C bond length of 0.005 Å and a data-to-parameter ratio of 19.1, indicating high structural precision. Its rigid aromatic system may enhance thermal stability but reduce solubility in nonpolar media compared to the cyclohexenyl-based compounds.
Phenanthrene-Derived Ammonium Salts
- These systems highlight the role of ammonium intermediates in constructing polycyclic frameworks, though their applications diverge toward optoelectronics rather than surfactant chemistry .
Comparative Data Table
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